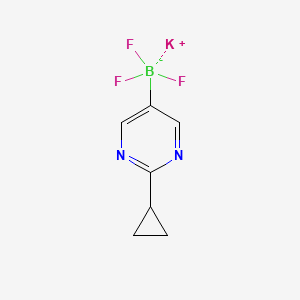
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility in various chemical reactions. This compound is part of a broader class of potassium organotrifluoroborates, which are known for their stability in air and moisture, making them valuable reagents in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide typically involves the reaction of 2-cyclopropylpyrimidine with a boron trifluoride source in the presence of a potassium base. One common method is the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide, often involves large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and stringent quality control measures are essential to produce these compounds on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used in reactions involving potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Major Products
The major products formed from reactions involving potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to investigate its potential use in drug discovery and development.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by transmetalation and reductive elimination steps in cross-coupling reactions . This process results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. Its cyclopropyl and pyrimidinyl groups provide unique steric and electronic properties, making it a valuable reagent in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H7BF3KN2 |
|---|---|
Molekulargewicht |
226.05 g/mol |
IUPAC-Name |
potassium;(2-cyclopropylpyrimidin-5-yl)-trifluoroboranuide |
InChI |
InChI=1S/C7H7BF3N2.K/c9-8(10,11)6-3-12-7(13-4-6)5-1-2-5;/h3-5H,1-2H2;/q-1;+1 |
InChI-Schlüssel |
ABJAXNVGKYBEFU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CN=C(N=C1)C2CC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


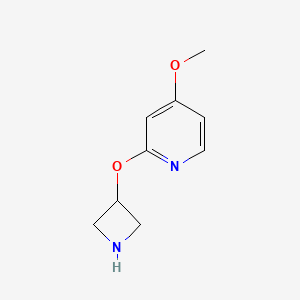
![5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13475922.png)
![4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13475933.png)
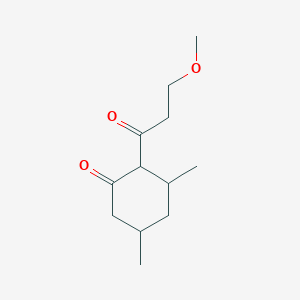
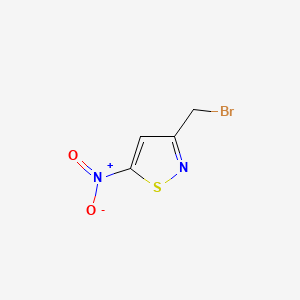
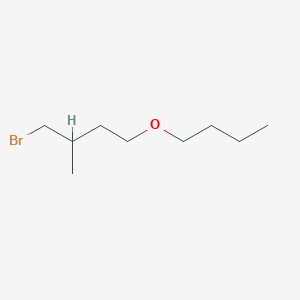

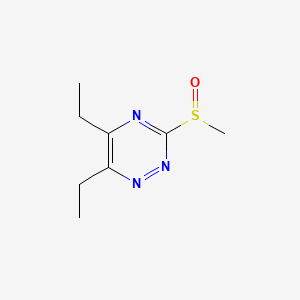
![benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13475967.png)
![N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13475970.png)


![6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13475986.png)

